molecular formula C22H25NO4 B1441218 (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 1018899-99-4

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No. B1441218
M. Wt: 367.4 g/mol
InChI Key: ONRQUNUKPSDFFF-OAHLLOKOSA-N
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Description

-(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid (hereafter referred to as “Fluoren-9-ylmethoxycarbonylaminomethyl-4-methylpentanoic acid” or “FMCMMP”) is a novel synthetic acid derived from fluorene and 4-methylpentanoic acid. It is a white, crystalline solid that is soluble in water and other organic solvents. FMCMMP has been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • New Phenylfluorenyl Based Linkers for Solid Phase Synthesis :This research discusses the synthesis of compounds, including 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These compounds are used as linkers in solid-phase synthesis, showing higher acid stability than standard trityl resins and enabling the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

  • Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids :The paper presents a stereoselective synthesis method for various fluorinated amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, demonstrating the versatility of these compounds in chemical synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected (Fmoc) β‐Amino Acids :This study reports the use of the Arndt-Eistert protocol to create N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids from α-amino acids, highlighting their potential in peptide synthesis (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

  • Stereoselective Synthesis of 4-amino-3-hydroxy-2-methylpentanoic Acids :This research involves the stereoselective synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, an important amino acid in medicinal chemistry (Giordano, Spinella, & Sodano, 1999).

  • (Acyloxy)alkoxy Moiety as Amino Acids Protecting Group for the Synthesis of (R,R)-2,7 Diaminosuberic Acid via RCM :This paper describes a new synthetic pathway to prepare asymmetrically protected 2,7-diaminosuberic acid using (acyloxy)alkoxy as a protecting group and RCM reaction (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).

properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQUNUKPSDFFF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719304
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid

CAS RN

1018899-99-4
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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